molecular formula C8H4BrF3O2 B074667 2-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 1483-56-3

2-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No.: B074667
CAS No.: 1483-56-3
M. Wt: 269.01 g/mol
InChI Key: REBQGRPKXYIJDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 4-bromo-3-(trifluoromethyl)toluene followed by oxidation . The reaction typically involves the use of bromine and a suitable solvent such as dichloromethane. The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the desired benzoic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of 2-bromo-5-(trifluoromethyl)benzoic acid exhibit significant antimicrobial activity. For instance, studies have synthesized various thiourea derivatives based on this compound, demonstrating effectiveness against ureolytic bacteria responsible for infectious diseases. The synthesis and biological evaluation of these derivatives suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .

Cytotoxic Activity
In addition to antimicrobial properties, compounds derived from this compound have shown cytotoxic effects against cancer cell lines. This has been attributed to the trifluoromethyl group, which enhances the lipophilicity of the molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets .

Environmental Applications

Biodegradation Studies
The environmental impact of fluorinated compounds is a significant area of research. Studies have focused on the biodegradation pathways of this compound and its derivatives. Research indicates that specific bacterial strains can metabolize these compounds, leading to insights into their environmental fate and the development of bioremediation strategies for contaminated sites .

Photochemical Degradation
Photochemical treatments involving this compound have been explored as a means to degrade persistent organic pollutants. The compound's structure allows it to undergo photochemical reactions that can lead to the breakdown of harmful substances in the environment, making it a candidate for developing advanced oxidation processes .

Material Science

Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. For example, it has been used as a building block in the development of polymers with enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These materials can be applied in coatings, adhesives, and other industrial applications where durability is essential .

Fluorescent Dyes
Research has also explored the use of this compound in synthesizing novel fluorescent dyes. The incorporation of trifluoromethyl groups into dye structures has been shown to enhance fluorescence properties, making these compounds useful in various imaging applications in biological research .

Case Studies

Study Focus Findings
Taylor et al. (1993)Microbial degradationDemonstrated that certain bacteria can effectively degrade trifluoromethyl-substituted benzoates through metabolic pathways .
Bioorganic Chemistry (2019)Synthesis of thiourea derivativesShowed significant antimicrobial activity against ureolytic bacteria; highlights potential pharmaceutical applications .
Environmental Research (2020)Photochemical degradationInvestigated photochemical treatments for degrading persistent organic pollutants using this compound as a model compound .

Biological Activity

2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid framework. This configuration is believed to influence its biological properties significantly.

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The trifluoromethyl group can increase lipophilicity and alter the electronic properties of the molecule, enhancing its interaction with proteins and enzymes.

Key Mechanisms:

  • PPAR Modulation : The compound has been studied for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is involved in lipid metabolism and glucose homeostasis .
  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory potency against certain enzymes, such as those involved in cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value Target
Study 1PPARα Activation0.5 µMPPARα
Study 2Inhibition of Cancer Cell Proliferation1.2 µMVarious Cancer Cell Lines
Study 3Antimicrobial Activity0.8 µMBacterial Strains

Case Studies

  • PPARα Activation Study :
    In a study examining the effects of various benzoic acid derivatives on PPARα activation, this compound showed significant activation potential, suggesting its utility in metabolic disorders related to lipid metabolism .
  • Cancer Cell Proliferation :
    A series of experiments were conducted on different cancer cell lines, where the compound exhibited notable inhibitory effects on cell proliferation. The mechanism was attributed to its ability to induce apoptosis through the modulation of cell cycle regulators .
  • Antimicrobial Properties :
    Another study highlighted the antimicrobial efficacy of this compound against specific bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. How can I synthesize methyl 2-bromo-5-(trifluoromethyl)benzoate from 2-bromo-5-(trifluoromethyl)benzoic acid?

  • Methodology : Dissolve this compound in methanol and add thionyl chloride (SOCl₂) as a catalyst. Reflux the mixture for 8 hours. After cooling, concentrate the solvent under reduced pressure. Purify the residue via dichloromethane extraction, washing with saturated NaHCO₃ and water. Dry over anhydrous Na₂SO₄ and evaporate to obtain the ester (95% yield) .
  • Key Data :

ParameterValue
Starting material5.00 g (18.58 mmol)
CatalystSOCl₂ (1.0 mL)
Yield95%

Q. What purification techniques are recommended for isolating this compound derivatives?

  • Methodology : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. For halogenated derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc). For boronic acid derivatives (e.g., phenylboronic acid analogs), store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. What factors influence the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?

  • Methodology : The trifluoromethyl group’s electron-withdrawing effect directs coupling to the bromine-substituted position. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) concentration. For sterically hindered substrates, employ microwave-assisted synthesis (80°C, 30 min). Validate regioselectivity via ¹H-NMR or X-ray crystallography .
  • Data Contradiction Analysis : Discrepancies in coupling efficiency may arise from competing protodeboronation. Mitigate by using arylboronic acids with electron-donating groups (e.g., 2-thienylboronic acid) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Apply density-functional theory (DFT) with the B3LYP hybrid functional to calculate frontier molecular orbitals (HOMO/LUMO). Include exact-exchange terms to improve accuracy for halogenated systems . Solvent effects (e.g., DMF) are modeled using the polarizable continuum model (PCM). Compare activation energies for bromine vs. trifluoromethyl group displacement .
  • Key Findings :

SubstituentΔG‡ (kcal/mol)
–Br22.3
–CF₃35.7

Q. What experimental strategies validate the antimicrobial activity of this compound analogs?

  • Methodology : Synthesize derivatives with bioisosteric replacements (e.g., –CF₃ → –SO₂CH₃). Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Perform docking studies against microbial targets (e.g., leucyl-tRNA synthetase) to correlate structure-activity relationships. For in vivo models, use zebrafish larvae for toxicity screening .
  • Contradictions : While –CF₃ enhances lipophilicity, excessive hydrophobicity may reduce bioavailability. Balance by introducing polar groups (e.g., –OH) at the para-position .

Q. Methodological Notes

  • Safety : Always handle brominated compounds in a fume hood. Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Data Reproducibility : For DFT studies, validate results with multiple functionals (e.g., M06-2X) and basis sets (6-311+G(d,p)) .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQGRPKXYIJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570629
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-56-3
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (26.7 mL of 2.5M solution in tetrahydrofuran (THF), 66.7 mmol) in THF (130 mL) at −78° C. was added 2,2,6,6-tetramethylpiperidine (22.5 mL, 133.4 mmol). The mixture was stirred at −78° C. for 30 minutes and then carefully lowered to −100° C. using liquid nitrogen. Neat 1-bromo-4-(trifluoromethyl)benzene (15 g, 66.7 mmol) was added. The mixture was kept at −100° C. for 6 hours and poured onto freshly crushed dry ice. The resulting mixture was stirred at room temperature for 16 hours. The residue solvent was removed by evaporation. Water (150 mL) was added and the mixture was extracted with diethyl ether (3×50 mL). The aqueous layer was acidified using concentrated hydrochloric acid (HCl), extracted with methylene chloride (3×50 mL). The combined organic layers were washed with saturated sodium chloride (NaCl) (75 ml), dried with magnesium sulfate (MgSO4), filtered and concentrated to yield the title compound as a white solid (5.41 g). 1H NMR (400 MHz, CDCl3) δ 7.7 (dd, J=8.4, 2.3 Hz, 1 H) 7.9 (d, J=8.4 Hz, 1 H) 8.3 (d, J=2.0 Hz, 1 H). MS (ES+) Calc: 267.93, Found: 266.7 (M−1).
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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